2-Chloro-N-isopropyl-N-(3-methyl-benzyl)-acetamide
Description
2-Chloro-N-isopropyl-N-(3-methyl-benzyl)-acetamide (CAS: 1181696-89-8) is a chloroacetamide derivative characterized by an N-isopropyl group and a 3-methylbenzyl substituent (Figure 1). Its molecular formula is C₁₃H₁₇ClNO, with a molecular weight of 238.73 g/mol. The compound belongs to the acetamide class, known for their versatility in pharmaceutical and agrochemical applications due to their tunable substituent effects . Structurally, the chloro group at the α-carbon and the bulky N-isopropyl/benzyl groups influence its reactivity and biological interactions.
![Figure 1: Structure of this compound]
Properties
IUPAC Name |
2-chloro-N-[(3-methylphenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)15(13(16)8-14)9-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZIBSCNGCSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-isopropyl-N-(3-methyl-benzyl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and analgesic properties, while also discussing its structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.72 g/mol. The compound features a chloro group, an isopropyl group, and a benzyl moiety substituted with a methyl group at the meta position. These structural characteristics contribute to its reactivity and biological activity.
1. Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, displaying effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Antifungal Activity
The compound has also shown antifungal activity in vitro, particularly against Candida species. The antifungal mechanism may involve alteration of fungal cell wall synthesis or function.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 25 µg/mL | |
| Aspergillus niger | 50 µg/mL |
3. Analgesic Effects
Research indicates that this compound may possess analgesic properties. In animal models, it has been shown to reduce pain responses in inflammatory conditions, potentially through inhibition of cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that the presence of the chloro group enhances lipophilicity and improves membrane permeability, which is critical for antibacterial activity.
Key Findings from SAR Studies:
- Chloro Group : Enhances reactivity and biological activity.
- Isopropyl Group : Contributes to lipophilicity, facilitating better absorption.
- Methyl Substituent on Benzyl Moiety : Modifies binding affinity to biological targets.
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on the antibacterial efficacy of the compound revealed that it effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. The study utilized disk diffusion methods and confirmed the results through MIC determinations. -
Analgesic Activity Assessment :
In a controlled experiment involving mice, the compound was administered at varying doses to assess its analgesic effects using the hot plate test. Results indicated a significant reduction in pain response at doses above 10 mg/kg compared to control groups.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Acetamide derivatives exhibit structure-dependent antimicrobial effects. For example:
- Compound 48 (N-(3-isopropylphenyl)-acetamide derivative) showed potent activity against gram-positive bacteria (MIC: 2 µg/mL) due to its hydrophobic benzo[d]thiazole sulfonyl group .
- 2-Chloro-N-(3-methylbenzyl)-acetamide derivatives are less active against fungi compared to nitro-substituted analogues, likely due to reduced electrophilicity .
Enzyme Inhibition
Inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) by acetamides is influenced by substituent size and hydrophobicity:
- N-phenethyl derivatives (e.g., compound 13) achieved IC₅₀ values < 10 µM via hydrophobic interactions in the enzyme’s active site .
- The 3-methylbenzyl group in the target compound may offer moderate activity due to its intermediate hydrophobicity but lacks the second aromatic ring critical for high potency .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
